molecular formula C22H22N2O4 B2476274 ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-98-9

ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2476274
CAS No.: 899959-98-9
M. Wt: 378.428
InChI Key: GQNPAEHRPAQTAP-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound belonging to the pyridazine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Scientific Research Applications

Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

    Substitution Reactions: Introduction of the 4-methylphenyl and 3-methylphenyl groups through nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification using ethyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: Binding to specific receptors, leading to modulation of cellular responses.

    Signal Transduction: Interference with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-4-[(3-chlorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of methyl groups on both aromatic rings, which may influence its biological activity and chemical reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-7-5-6-16(3)12-17)13-20(25)24(23-21)18-10-8-15(2)9-11-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNPAEHRPAQTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC(=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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